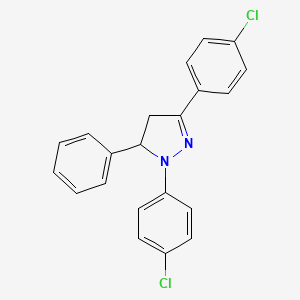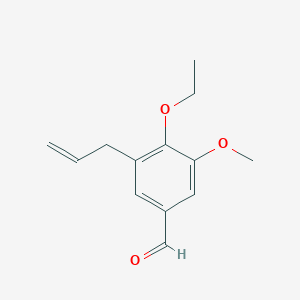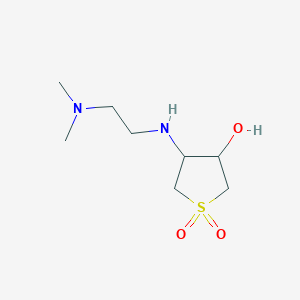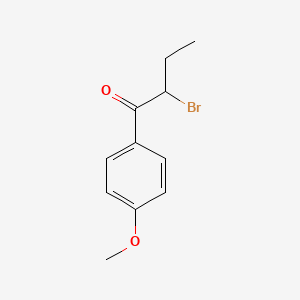
2-Bromo-1-(4-methoxyphenyl)butan-1-one
Descripción general
Descripción
2-Bromo-1-(4-methoxyphenyl)butan-1-one is a chemical compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-Bromo-1-(4-methoxyphenyl)butan-1-one can be achieved by condensing acetone with anisaldehyde to yield anisylidene acetone and subsequent hydrogenation in the presence of a Pd catalyst .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-methoxyphenyl)butan-1-one is represented by the InChI code1S/C11H13BrO2/c1-3-10(12)11(13)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3 . Physical And Chemical Properties Analysis
2-Bromo-1-(4-methoxyphenyl)butan-1-one is a powder at room temperature . It has a melting point of 54 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Synthesis
“2-Bromo-1-(4-methoxyphenyl)butan-1-one” is used in the synthesis of various organic compounds. It’s a versatile reagent that can be used to introduce a bromo and a ketone functional group into a molecule .
Synthesis of Dihydropyridine Derivatives
This compound can be used in the synthesis of dihydropyridine derivatives. These derivatives have been found to modulate heat shock responses and have a neuroprotective effect in a transgenic mouse model of Alzheimer’s disease .
Synthesis of alpha-Bromoketones
“2-Bromo-1-(4-methoxyphenyl)butan-1-one” can be used in the synthesis of alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone .
Molecular Docking Studies
The compound can be used in molecular docking studies to predict its ability to bind with certain receptors. For example, it has been used to predict its ability to bind with the estrogen receptor .
Biological Evaluation
“2-Bromo-1-(4-methoxyphenyl)butan-1-one” can be used in biological evaluation studies. It can be used to study its effects on various biological systems and its potential therapeutic applications .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit protein tyrosine phosphatases such as shp-1 and ptp1b . These enzymes play crucial roles in cellular processes like cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
If it indeed targets protein tyrosine phosphatases like its analogs, it may bind to these enzymes and inhibit their activity, leading to alterations in the phosphorylation state of their substrate proteins .
Biochemical Pathways
Protein tyrosine phosphatases, which this compound may target, are involved in numerous signaling pathways, including those related to cell growth and differentiation .
Result of Action
If it inhibits protein tyrosine phosphatases, it could potentially affect cell growth, differentiation, and other processes regulated by these enzymes .
Propiedades
IUPAC Name |
2-bromo-1-(4-methoxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-10(12)11(13)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVCAOCEVSDWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390092 | |
| Record name | 2-bromo-1-(4-methoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-methoxyphenyl)butan-1-one | |
CAS RN |
881-43-6 | |
| Record name | 2-bromo-1-(4-methoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



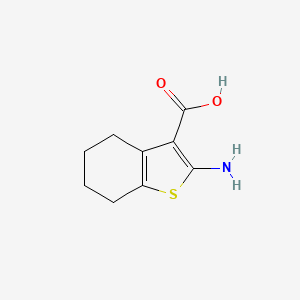

![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)
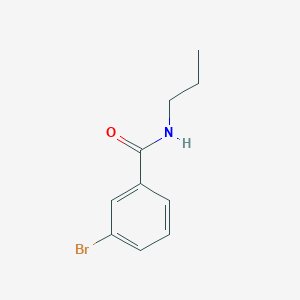
![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)

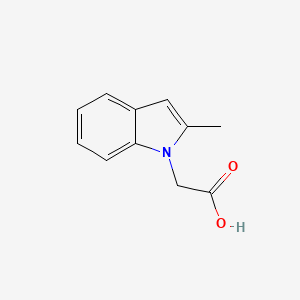
![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)

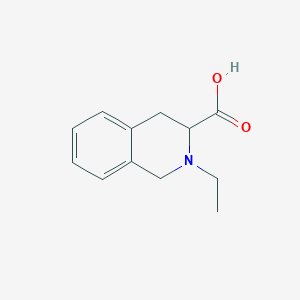
![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)
